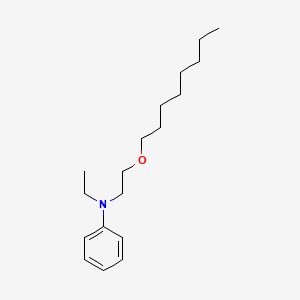

Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Ethyl-N-(2-(Octyloxy)ethyl)benzenamin ist eine organische Verbindung mit der Summenformel C18H31NO. Es ist ein Derivat von Benzenamin, bei dem die Wasserstoffatome am Stickstoff durch eine Ethylgruppe und eine 2-(Octyloxy)ethylgruppe ersetzt wurden.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Ethyl-N-(2-(Octyloxy)ethyl)benzenamin beinhaltet typischerweise die Alkylierung von Benzenamin. Ein übliches Verfahren ist die Reaktion von Benzenamin mit Ethylbromid und 2-(Octyloxy)ethylbromid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung zu gewährleisten.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von N-Ethyl-N-(2-(Octyloxy)ethyl)benzenamin kontinuierliche Fließreaktoren umfassen, um die Ausbeute und Reinheit zu optimieren. Die Verwendung von Katalysatoren und kontrollierten Reaktionsumgebungen kann die Effizienz des Syntheseprozesses weiter verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Ethyl-N-(2-(Octyloxy)ethyl)benzenamin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Nitroso- oder Nitroderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie zurück zu einfacheren Aminen umwandeln.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Ethyl- oder Octyloxyethylgruppen durch andere Substituenten ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.

Substitution: Nukleophile wie Halogenide oder Alkoxide können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Nitrobenzenamin-Derivaten führen, während Substitutionsreaktionen eine Vielzahl substituierter Benzenamine erzeugen können.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N-(2-(Octyloxy)ethyl)benzenamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Es kann im Studium von Enzyminteraktionen und als Sonde in biochemischen Assays verwendet werden.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den N-Ethyl-N-(2-(Octyloxy)ethyl)benzenamin seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Ethyl- und Octyloxyethylgruppen können die Bindungsaffinität und Spezifität der Verbindung beeinflussen und so ihre biologische Aktivität beeinflussen. Die beteiligten Wege können Signaltransduktion und Stoffwechselprozesse umfassen.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it back to simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or octyloxyethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzenamine derivatives, while substitution reactions can produce a variety of substituted benzenamines.

Wissenschaftliche Forschungsanwendungen

Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which Benzenamine, N-ethyl-N-(2-(octyloxy)ethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethyl and octyloxyethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzenamine, N-ethyl-: Diese Verbindung fehlt die Octyloxyethylgruppe, wodurch sie weniger hydrophob ist.

Benzenamine, N-(2-(octyloxy)ethyl)-: Diese Verbindung fehlt die Ethylgruppe, was ihre Reaktivität und Löslichkeit beeinflussen kann.

Einzigartigkeit

N-Ethyl-N-(2-(Octyloxy)ethyl)benzenamin ist aufgrund des Vorhandenseins sowohl von Ethyl- als auch von Octyloxyethylgruppen einzigartig, die unterschiedliche chemische und physikalische Eigenschaften verleihen. Diese Gruppen können die Löslichkeit der Verbindung in organischen Lösungsmitteln und ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, verbessern.

Eigenschaften

CAS-Nummer |

74186-13-3 |

|---|---|

Molekularformel |

C18H31NO |

Molekulargewicht |

277.4 g/mol |

IUPAC-Name |

N-ethyl-N-(2-octoxyethyl)aniline |

InChI |

InChI=1S/C18H31NO/c1-3-5-6-7-8-12-16-20-17-15-19(4-2)18-13-10-9-11-14-18/h9-11,13-14H,3-8,12,15-17H2,1-2H3 |

InChI-Schlüssel |

KLDTULUDWPDSIL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCOCCN(CC)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.